molecular formula C15H20N2O4 B8503545 Tert-butyl[3-(2-oxo-oxazolidin-3-yl)-benzyl]-carbamate

Tert-butyl[3-(2-oxo-oxazolidin-3-yl)-benzyl]-carbamate

Cat. No.: B8503545
M. Wt: 292.33 g/mol
InChI Key: YVYTUBJRTPRZDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl[3-(2-oxo-oxazolidin-3-yl)-benzyl]-carbamate is a useful research compound. Its molecular formula is C15H20N2O4 and its molecular weight is 292.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H20N2O4

Molecular Weight

292.33 g/mol

IUPAC Name

tert-butyl N-[[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]methyl]carbamate

InChI

InChI=1S/C15H20N2O4/c1-15(2,3)21-13(18)16-10-11-5-4-6-12(9-11)17-7-8-20-14(17)19/h4-6,9H,7-8,10H2,1-3H3,(H,16,18)

InChI Key

YVYTUBJRTPRZDE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC(=CC=C1)N2CCOC2=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

1.20 g (3.65 mmol) 2-chloro-ethyl [3-(tert-butoxycarbonylamino-methyl)-phenyl]-carbamate and 0.850 g (7.58 mmol) potassium tert.butoxide are placed at 0° C. in 30 ml of tetrahydrofuran and the mixture is stirred for 3 hours at ambient temperature. Then the reaction mixture is added to water and extracted with dichloromethane. The organic phase is dried and evaporated to dryness. The residue is purified by chromatography.
Name
2-chloro-ethyl [3-(tert-butoxycarbonylamino-methyl)-phenyl]-carbamate
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
0.85 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.